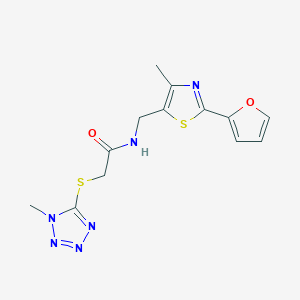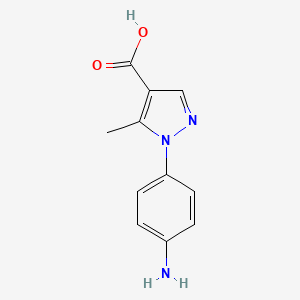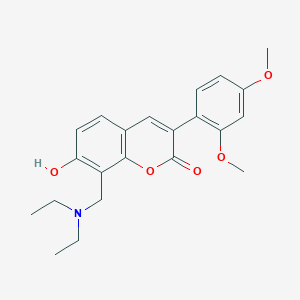
8-((二乙氨基)甲基)-3-(2,4-二甲氧基苯基)-7-羟基-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((Diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, a diethylamino group, and a dimethoxyphenyl group
科学研究应用
8-((Diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the diethylamino and dimethoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
8-((Diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while reduction can produce a dihydrochromenone.
作用机制
The mechanism of action of 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, while the chromenone core can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
7-Hydroxy-2H-chromen-2-one: Lacks the diethylamino and dimethoxyphenyl groups, resulting in different chemical properties and biological activities.
3-(2,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one:
8-((Diethylamino)methyl)-7-hydroxy-2H-chromen-2-one: Lacks the dimethoxyphenyl group, which influences its chemical behavior and biological interactions.
Uniqueness
The unique combination of the diethylamino, dimethoxyphenyl, and chromenone moieties in 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-18-19(24)10-7-14-11-17(22(25)28-21(14)18)16-9-8-15(26-3)12-20(16)27-4/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNREQGQRJPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

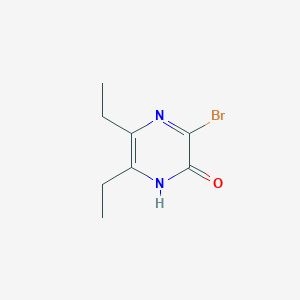


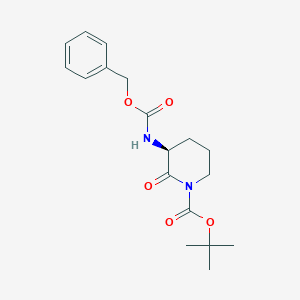
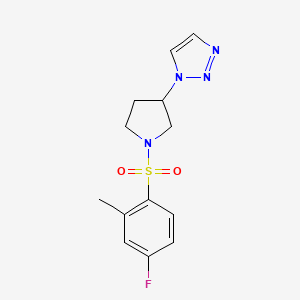
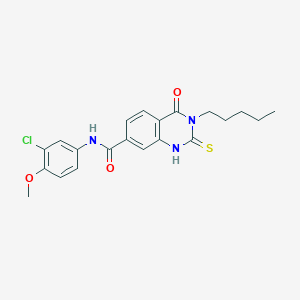
![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)
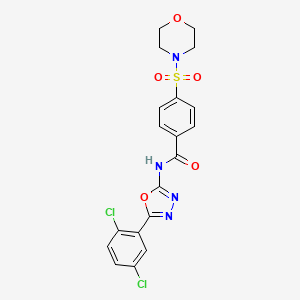
![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)
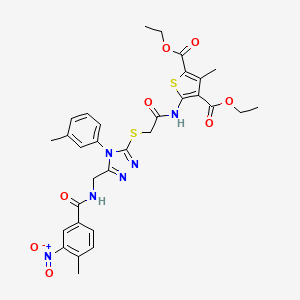
![N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2396866.png)
